1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol
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Overview
Description
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with trichloromethyl compounds under specific conditions. One common method includes the reaction of 2-thiazoleethanol with trichloromethyl reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a bromine atom instead of chlorine atoms, which may result in different chemical reactivity and biological activity.
1,1,1-Trichloro-3-(thiazol-2-yl)propan-2-ol: A closely related compound with similar structural features but potentially different properties due to variations in the thiazole ring substitution.
The uniqueness of this compound lies in its specific combination of the trichloromethyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6Cl3NOS |
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Molecular Weight |
246.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H6Cl3NOS/c7-6(8,9)4(11)3-5-10-1-2-12-5/h1-2,4,11H,3H2 |
InChI Key |
OTNJVVKKKLZWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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